An In-depth Technical Guide to Diethyl 2-(4-nitrobenzyl)malonate
An In-depth Technical Guide to Diethyl 2-(4-nitrobenzyl)malonate
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: Identifying the Core Compound
The compound of interest for this technical guide is Diethyl 2-(4-nitrobenzyl)malonate , which is assigned the CAS Number 7598-70-1 .[1][2][3][4] It is important to clarify that the name "Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate" is not the standard IUPAC nomenclature and does not readily correspond to a registered chemical substance. Based on the structural fragments implied by this name, Diethyl 2-(4-nitrobenzyl)malonate is the correctly named chemical entity and will be the focus of this guide.
Introduction: A Versatile Building Block in Synthesis
Diethyl 2-(4-nitrobenzyl)malonate is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis. The presence of the nitrobenzyl group makes this compound a particularly valuable intermediate for the synthesis of a variety of more complex molecules, especially in the realm of medicinal chemistry and drug development. The activated methylene group flanked by two ester functionalities provides a nucleophilic center for further elaboration, while the nitro group offers a handle for a range of chemical transformations, most notably reduction to an amine. This dual functionality allows for the construction of diverse molecular scaffolds.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of Diethyl 2-(4-nitrobenzyl)malonate are summarized in the table below.
| Property | Value |
| CAS Number | 7598-70-1 |
| Molecular Formula | C₁₄H₁₇NO₆ |
| Molecular Weight | 295.29 g/mol [1][2] |
| Appearance | Information not available |
| Boiling Point | 162.3 °C[4] |
| Storage | Sealed in dry, room temperature[1] |
Synthesis and Purification
The most common and efficient method for the synthesis of Diethyl 2-(4-nitrobenzyl)malonate is the alkylation of diethyl malonate with a suitable 4-nitrobenzyl halide.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process: the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by the nucleophilic substitution of the halide on the 4-nitrobenzyl electrophile.
Caption: General workflow for the synthesis of Diethyl 2-(4-nitrobenzyl)malonate.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Diethyl 2-(4-nitrobenzyl)malonate.
Materials:
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Diethyl malonate
-
4-Nitrobenzyl bromide (or chloride)
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Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
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Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of diethyl malonate (1.1 equivalents) in dimethylformamide, add potassium carbonate (1.5 equivalents) under an inert atmosphere.
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Stir the mixture at room temperature for approximately 15 minutes to facilitate the formation of the malonate enolate.
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Slowly add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in dimethylformamide to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Diethyl 2-(4-nitrobenzyl)malonate.
Analytical Characterization
Confirming the identity and purity of the synthesized Diethyl 2-(4-nitrobenzyl)malonate is crucial. The following are expected analytical data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), the benzylic protons (a triplet coupled to the methine proton), the methine proton of the malonate backbone (a triplet coupled to the benzylic protons), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine and methylene carbons of the malonate and benzyl fragments, and the carbons of the ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹ respectively), and C-H stretching and bending vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (295.29 g/mol ), along with characteristic fragmentation patterns.
Applications in Drug Development and Organic Synthesis
Diethyl 2-(4-nitrobenzyl)malonate is a versatile intermediate with significant potential in drug discovery and development. Its utility stems from the ability to further functionalize the molecule at both the malonate and the nitrobenzyl moieties.
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Synthesis of Amino Acids and Derivatives: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of unnatural amino acids and peptidomimetics. These are valuable building blocks in the design of novel therapeutic agents.
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Precursor to Heterocyclic Compounds: The malonate functionality can be used to construct a variety of heterocyclic rings, which are prevalent scaffolds in many approved drugs.
-
Intermediate for Anti-inflammatory Agents: Related arylmethylmalonate esters are known intermediates in the preparation of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
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General Synthetic Utility: Diethyl malonate and its derivatives are widely used in the synthesis of barbiturates, artificial flavorings, and various other medicinally relevant compounds.[6][7] The introduction of the 4-nitrobenzyl group expands this utility by providing a site for further chemical modification.
Chemical Reactivity and Handling
Reactivity Profile
The reactivity of Diethyl 2-(4-nitrobenzyl)malonate is dominated by three main features:
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The Acidic α-Proton: The methine proton on the carbon between the two carbonyl groups is acidic and can be removed by a base to form a stable enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles.
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The Ester Groups: The two ethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be subject to transesterification reactions.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental to its use in the synthesis of amino-containing target molecules.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
Diethyl 2-(4-nitrobenzyl)malonate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, makes it an important building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the research and development of new therapeutic agents.
References
A comprehensive list of references will be compiled and provided in the final version of the technical guide.
Sources
- 1. 7598-70-1|Diethyl 2-(4-nitrobenzyl)malonate|BLD Pharm [bldpharm.com]
- 2. synchem.de [synchem.de]
- 3. 7598-70-1 | MFCD00024804 | Diethyl 2-(4-nitrobenzyl)malonate [aaronchem.com]
- 4. 7598-70-1 diethyl (4-nitrobenzyl)propanedioate [chemsigma.com]
- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Actylis - Diethyl Malonate - API Intermediate [solutions.actylis.com]
